molecular formula C16H16O2 B11958356 5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester CAS No. 6656-54-8

5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester

Cat. No.: B11958356
CAS No.: 6656-54-8
M. Wt: 240.30 g/mol
InChI Key: LWENPOAPZKOYQS-UHFFFAOYSA-N
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Description

5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester: is a complex organic compound with the molecular formula C16H16O2 and a molecular weight of 240.305 This compound is part of a class of chemicals known for their unique structural features, which include a cyclopropane ring fused to an acenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the cyclopropane ring and its subsequent fusion to the acenaphthylene structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzymes or the modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6A,7,7A-4H-4H-Cyclopropa(E)acenaphthylene-7-carboxylic acid ethyl ester is unique due to its specific structural features, which include a cyclopropane ring fused to an acenaphthylene moiety. This structure imparts unique chemical properties, making it valuable for various research applications .

Properties

CAS No.

6656-54-8

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

ethyl tetracyclo[6.4.1.04,13.09,11]trideca-1(12),4(13),5,7-tetraene-10-carboxylate

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)15-12-8-10-7-6-9-4-3-5-11(13(9)10)14(12)15/h3-5,8,12,14-15H,2,6-7H2,1H3

InChI Key

LWENPOAPZKOYQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1C3=CC=CC4=C3C(=C2)CC4

Origin of Product

United States

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